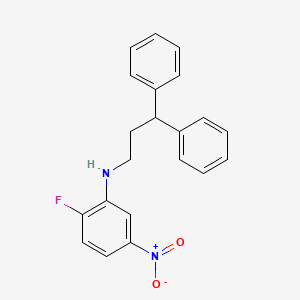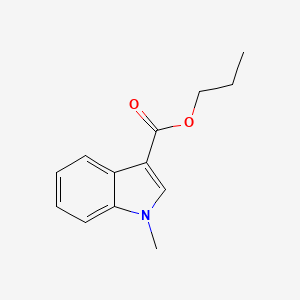
(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine is an organic compound with the molecular formula C21H19FN2O2 and a molecular weight of 350.39 g/mol . This compound is known for its unique structural features, which include a diphenylpropyl group and a fluoro-nitro-phenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Wissenschaftliche Forschungsanwendungen
(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine, also known as DiPOA, is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems . They play a crucial role in pain perception and analgesia, and their activation can lead to potent antihyperalgesic effects .
Mode of Action
DiPOA interacts with its target, the mu opioid receptor, by binding to it . This binding inhibits the activity of adenylate cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in transmitting signals within cells . The inhibition of adenylate cyclase can result in analgesic effects .
Biochemical Pathways
The activation of mu opioid receptors by DiPOA affects the adenylate cyclase pathway . This pathway is involved in the transmission of signals within cells. By inhibiting adenylate cyclase, DiPOA reduces the production of cAMP, thereby modulating the signaling within the cells .
Pharmacokinetics
DiPOA exhibits unique pharmacokinetic properties. This means that while it can be administered systemically and achieve high plasma levels, its penetration into the central nervous system is limited . This property allows DiPOA to exert its effects primarily on peripheral mu opioid receptors .
Result of Action
The activation of peripheral mu opioid receptors by DiPOA results in potent antihyperalgesic effects . In animal models, DiPOA has been shown to reverse inflammatory mechanical hyperalgesia induced by Freund’s complete adjuvant . It has also proven effective against postsurgical pain .
Action Environment
The action of DiPOA is influenced by the presence of inflammation. Peripheral inflammation leads to an increase in the number of mu receptors present on the peripheral terminals of primary sensory neurons . This increase enhances the antihyperalgesic effects of DiPOA . Therefore, the efficacy of DiPOA can be influenced by the presence of inflammation in the environment where it is administered .
Vorbereitungsmethoden
The synthesis of (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3,3-diphenylpropylamine with 2-fluoro-5-nitrobenzoyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization or column chromatography.
Analyse Chemischer Reaktionen
(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Vergleich Mit ähnlichen Verbindungen
(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine can be compared with other similar compounds, such as:
N-(3,3-Diphenylpropyl)-2-fluoro-5-nitroaniline: This compound shares a similar structure but may have different chemical properties and applications.
2-Fluoro-5-nitroaniline derivatives: These compounds have similar functional groups and can be used in related research areas.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-2-fluoro-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-20-12-11-18(24(25)26)15-21(20)23-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOIGOLHHOQODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=C(C=CC(=C2)[N+](=O)[O-])F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B6343322.png)



![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate](/img/structure/B6343359.png)

